molecular formula C21H25N3O4S B2500135 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953231-11-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2500135
CAS No.: 953231-11-3
M. Wt: 415.51
InChI Key: BYOSEGBGNHRNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that features a benzodioxole ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Formation of the Thiophene Intermediate: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine.

    Coupling Reactions: The intermediates are then coupled using various reagents and catalysts to form the final compound. Common coupling reactions include amide bond formation using carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine derivative.

    Substitution: The benzodioxole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be facilitated by Lewis acids such as aluminum chloride (AlCl3), while nucleophilic substitution can be facilitated by bases such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzodioxole and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be studied for its potential biological activities. The presence of the benzodioxole and thiophene rings suggests that it may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities.

Medicine

In medicine, the compound can be explored as a potential drug candidate. Its structure suggests that it may interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

In industry, the compound can be used in the development of new materials. Its unique structure may impart desirable properties, such as enhanced stability or specific interactions with other materials.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is not fully understood. it is likely that the compound interacts with various molecular targets through its benzodioxole, thiophene, and piperidine rings. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to the combination of its benzodioxole, thiophene, and piperidine rings. This unique structure may impart distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-20(21(26)23-12-16-3-4-18-19(10-16)28-14-27-18)22-11-15-5-7-24(8-6-15)13-17-2-1-9-29-17/h1-4,9-10,15H,5-8,11-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOSEGBGNHRNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.